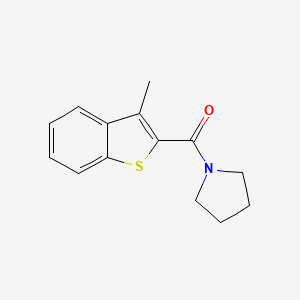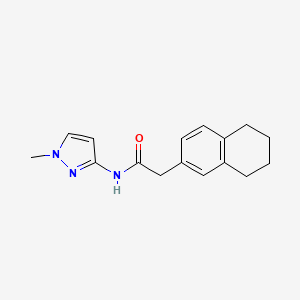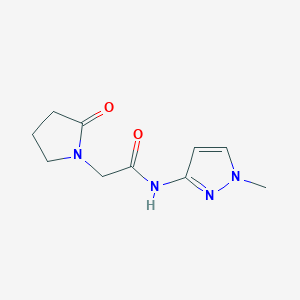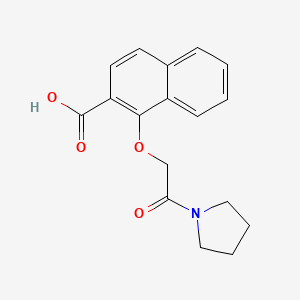
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphoramidate derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It has also been suggested that the compound may interact with cellular membranes, leading to changes in membrane structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cancer cell growth and induce apoptosis. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been found to be non-toxic to normal cells, suggesting that it may have low toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine in lab experiments is its potential as a fluorescent probe for imaging of cancer cells. This can provide researchers with valuable information about cancer cell behavior and response to treatment. Another advantage is the compound's low toxicity to normal cells, which makes it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, research could be conducted to improve the compound's solubility in aqueous solutions, which would make it easier to work with in lab experiments. Finally, further studies could be conducted to fully understand the mechanism of action of the compound and its interactions with cellular membranes.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-aminopyridine with 4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown promising results against various bacterial strains.
Propiedades
IUPAC Name |
5-bromo-N-(4-oxo-2,6-diphenyl-1,4λ5-oxaphosphinin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN2O2P/c22-18-11-12-21(23-13-18)24-27(25)14-19(16-7-3-1-4-8-16)26-20(15-27)17-9-5-2-6-10-17/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWPRVSKAFASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)

![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)

![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)

![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
